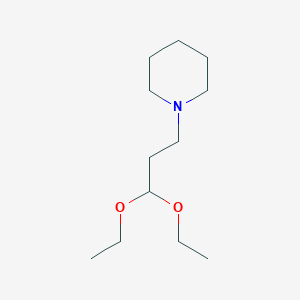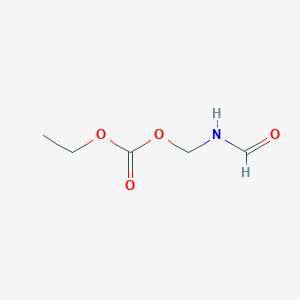
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It is also known by other names such as 4-Boc-3,3-dimethyl-2-piperazinone and has a molecular weight of 228.29 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14) . The Canonical SMILES representation is CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C . Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 361.0±35.0 °C and a predicted density of 1.058±0.06 g/cm3 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 58.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure is conducive to the formation of amides , sulphonamides , Mannich bases , Schiff’s bases , thiazolidinones , azetidinones , and imidazolinones . These compounds have a wide range of applications, from pharmaceuticals to agrochemicals, showcasing the compound’s utility in synthetic organic chemistry.
Radiopharmaceutical Research
In radiopharmaceutical research, functionalized piperazine derivatives, including Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate, are used as starting materials for the synthesis of spiro-compounds . These spiro-compounds are essential for the mild introduction of fluorine-18 , a radioactive isotope used in positron emission tomography (PET) imaging, which is crucial for diagnosing and monitoring diseases such as cancer.
Peptide Linkage
The acetic acid-piperazine core of Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate is utilized for linking biologically active peptides . This application is significant in the development of peptide-based therapeutics, which are gaining attention for their specificity and efficacy in targeting a wide range of diseases.
Intermediate for Biotin Synthesis
This compound is an intermediate in the synthesis of Tert-butyl (4R)-4-(Methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate , a key precursor for the natural product Biotin . Biotin is a water-soluble vitamin involved in the metabolic cycle, playing a vital role in the biosynthesis of fatty acids, sugars, and α-amino acids.
Protective Group in Chemical Synthesis
The tert-butyl group in Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate acts as a protective group for the carboxylic acid functionality during chemical synthesis . This is particularly useful in multi-step synthetic processes where selective reactivity is required.
Solubility Enhancement
Due to its solubility in organic solvents like methanol, this compound is used to enhance the solubility of other chemical entities . This property is beneficial in various stages of drug development, including formulation and delivery.
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXBXIQTAQOYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104383-06-3 | |
| Record name | tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)




![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)





![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)
